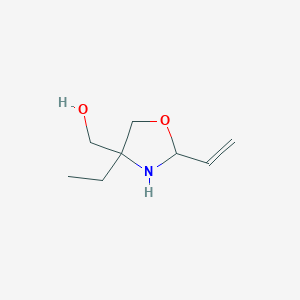
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2-vinyloxazolidin-4-yl)methanol is an organic compound that features a unique oxazolidine ring structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of both vinyl and hydroxyl functional groups makes it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-vinyloxazolidin-4-yl)methanol typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction, depending on the starting materials available.
Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of (4-Ethyl-2-vinyloxazolidin-4-yl)methanol would involve optimizing the above synthetic routes for large-scale production. This includes:
- Using continuous flow reactors to improve reaction efficiency.
- Employing catalysts to enhance reaction rates and selectivity.
- Implementing purification techniques such as distillation or crystallization to obtain high-purity products.
Types of Reactions:
Oxidation: The hydroxyl group in (4-Ethyl-2-vinyloxazolidin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form saturated derivatives. For example, hydrogenation can reduce the vinyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkylated or functionalized oxazolidines.
科学研究应用
(4-Ethyl-2-vinyloxazolidin-4-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing flexibility or improving thermal stability.
作用机制
The mechanism of action of (4-Ethyl-2-vinyloxazolidin-4-yl)methanol depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context.
相似化合物的比较
(4-Methyl-2-vinyloxazolidin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-2-vinyloxazolidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness:
- The presence of the ethyl group in (4-Ethyl-2-vinyloxazolidin-4-yl)methanol can influence its reactivity and physical properties compared to its methyl or ethanol analogs.
- The vinyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
CAS 编号 |
61540-51-0 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2-ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,7,9-10H,1,4-6H2,2H3 |
InChI 键 |
LQEFIKPVESPEJT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(N1)C=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


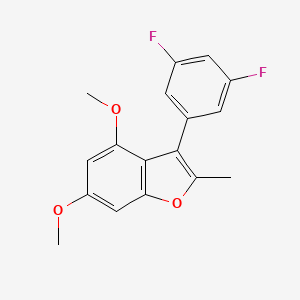
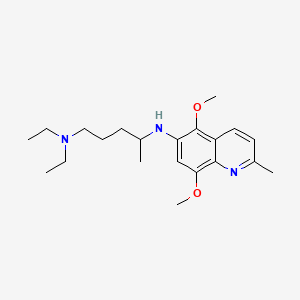
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
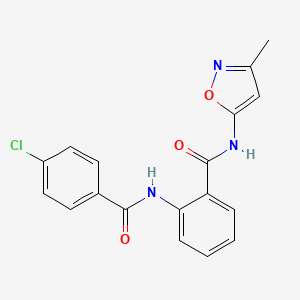
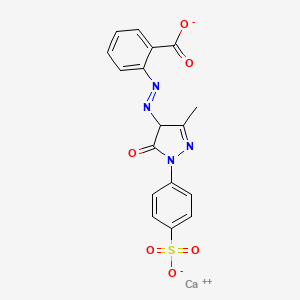
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
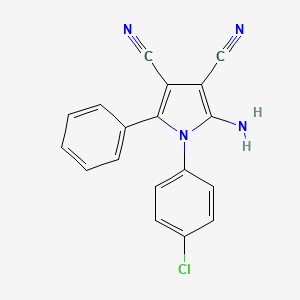
![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
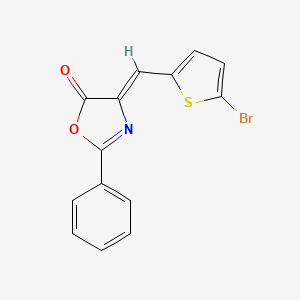
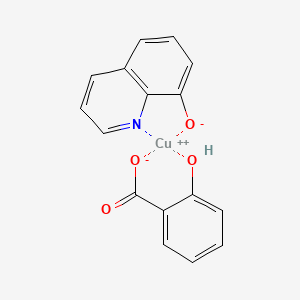

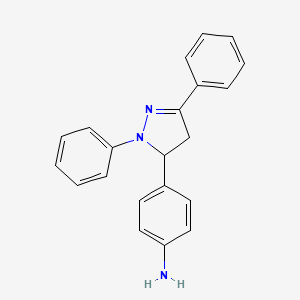

![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
